molecular formula C23H32N2O3 B4694593 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B4694593
M. Wt: 384.5 g/mol
InChI Key: DOYUVUFQTQNDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol can modulate the activity of serotonin in the brain, leading to altered perception and mood.
Biochemical and Physiological Effects:
2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to induce psychedelic effects, such as altered perception, enhanced mood, and changes in thought processes. It has also been reported to cause physical effects, such as increased heart rate and blood pressure. The exact biochemical and physiological effects of 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol are still being studied, and further research is needed to fully understand its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its unique chemical structure, which allows for the study of its specific effects on the central nervous system. However, one limitation is its psychoactive nature, which requires specialized handling and safety precautions. Additionally, the limited availability of 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol due to its complex synthesis method can make it difficult to conduct large-scale studies.

Future Directions

Future research on 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications, such as in the treatment of depression and anxiety disorders. Additionally, further studies could investigate its mechanism of action and potential long-term effects on the brain. The development of new synthesis methods for 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol could also lead to increased availability for scientific research.
Conclusion:
In conclusion, 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a psychoactive chemical compound that has been used in scientific research to study its effects on the central nervous system. Its unique chemical structure and serotonin receptor agonist activity make it a valuable tool for understanding the mechanism of action of phenethylamines and potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol and its potential as a therapeutic agent.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to other phenethylamines, such as mescaline and MDMA, but with a unique chemical structure. 2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been used in studies to understand its mechanism of action and potential therapeutic applications, such as in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-[4-[(3,4-dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-18-4-6-19(7-5-18)16-25-12-11-24(17-21(25)10-13-26)15-20-8-9-22(27-2)23(14-20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYUVUFQTQNDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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